N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)thiophene-2-carboxamide
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Description
Scientific Research Applications
Synthetic Strategies and Chemical Properties
The development of novel synthetic strategies for dibenzo[b,f][1,4]thiazepine carboxamides and their derivatives highlights significant advancements in the field of organic chemistry. These compounds, including N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)thiophene-2-carboxamide, have been synthesized using copper-catalyzed C–S cyclization followed by Ugi type 3CC cascade reactions, demonstrating a two-step diversity-oriented synthetic protocol. This approach is pivotal for creating a novel class of dihydrodibenzo[b,f][1,4]thiazepine-11-carboxamides with potential applications in material science and pharmaceutical research (Saha, Wadhwa, & Sharma, 2015).
Antimicrobial and Antibacterial Properties
Research into the antimicrobial and antibacterial properties of derivatives of dibenzo[b,f][1,4]oxazepin compounds has been conducted, with findings indicating their significant potential in medical applications. A study on the synthesis and characterization of thiophene-2-carboxamides derivatives showed promising results against various bacterial and fungal strains, suggesting their utility in developing new antimicrobial agents (Talupur, Satheesh, & Chandrasekhar, 2021).
Electrocatalytic and Electrochromic Properties
The electrocatalytic and electrochromic properties of dibenzothiepin derivatives have been explored, revealing their potential in creating organic NIR-electrochromic systems. This includes the study of compounds like 10,11-Bis[bis(4-dimethylaminophenyl)methylene]dibenzo[b,f]thiepin, which exhibits reversible transformation upon two-electron oxidation, showcasing near-infrared (NIR) absorptions. Such characteristics are instrumental for applications in electronic devices and optical materials (Ishigaki, Takata, Shimajiri, Wu, Zeng, Ye, & Suzuki, 2022).
Properties
IUPAC Name |
N-(3,5-dimethyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O3S/c1-12-5-7-17-15(10-12)22(2)20(24)14-11-13(6-8-16(14)25-17)21-19(23)18-4-3-9-26-18/h3-11H,1-2H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEIVFJHYFRCEMR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC3=C(C=C(C=C3)NC(=O)C4=CC=CS4)C(=O)N2C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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